molecular formula C24H17Cl2NO B14704430 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-74-3

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine

Cat. No.: B14704430
CAS No.: 24609-74-3
M. Wt: 406.3 g/mol
InChI Key: PKYMTSJXAMCLLY-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a naphthoxazine derivative characterized by a fused naphthalene-oxazine scaffold substituted with phenyl and 3,4-dichlorophenyl groups. Its structural uniqueness arises from the electron-withdrawing dichlorophenyl group, which may enhance binding interactions in biological systems compared to analogues with simpler substituents.

Properties

CAS No.

24609-74-3

Molecular Formula

C24H17Cl2NO

Molecular Weight

406.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine

InChI

InChI=1S/C24H17Cl2NO/c25-19-12-10-17(14-20(19)26)24-27-23(16-7-2-1-3-8-16)22-18-9-5-4-6-15(18)11-13-21(22)28-24/h1-14,23-24,27H

InChI Key

PKYMTSJXAMCLLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be achieved through several methods:

    Conventional Method: This involves the reaction of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde under reflux conditions.

    Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

    Mechanochemical Synthesis: This involves the use of mechanical force to drive the reaction, often in a ball mill.

Chemical Reactions Analysis

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with cellular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The oxazine ring in naphthoxazine derivatives typically adopts a half-chair conformation , as observed in compounds like 3-(1,3-benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (dihedral angle of 8.52° between fused benzene and naphthyl rings) . Key structural variations include:

  • Substituent Effects: 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine (5f): Exhibits a single chlorine substituent at the para position, leading to a planar arrangement of the chlorophenyl group . 3-Benzyl or 3-(4-nitrophenyl) derivatives: Bulky or strongly electron-deficient groups may distort the oxazine ring geometry, as seen in compounds 6e and 6f .

Physical Properties

  • Melting Points: 3-(3,4-Dichlorophenyl) analogue: Not explicitly reported, but related compounds like 6e (benzyl-substituted) melt at 137–138°C, while 4c (4-chlorophenyl) melts at 103–104°C . 3-(4-Nitrophenyl) derivative (6f): Higher melting points are expected due to nitro group polarity, though data are incomplete .
  • Spectroscopic Data :
    • ¹H NMR : Substituents influence chemical shifts; e.g., the benzyl group in 6e causes aromatic proton signals at δ 7.35–7.10 (14H), while the dichlorophenyl group would likely deshield nearby protons .

Biological Activity

3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, antifungal, and anticancer activities, as well as its synthesis and structural characteristics.

Synthesis

The compound can be synthesized through various methods. A notable approach involves the cyclo-condensation of derivatives of phenols or naphthols with formaldehyde and primary amines in an eco-friendly manner. This method has been shown to yield good results in terms of purity and yield .

Antibacterial Activity

Research indicates that derivatives of 1,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines exhibit significant antibacterial properties. For instance, several synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Specific compounds demonstrated notable efficacy:

CompoundActivity TypeEffectiveness
3cAntibacterialSignificant
3eAntibacterialSignificant
7aAntibacterialSignificant
7lAntifungalModerate

These findings suggest that the presence of the naphtho[1,2-e][1,3]oxazine structure contributes positively to antibacterial activity .

Antifungal Activity

The compound also showed moderate antifungal activity. The testing against various fungal strains revealed that while some derivatives displayed strong antibacterial properties, their antifungal efficacy was comparatively lower. The compound 7l was noted for its moderate antifungal activity .

Anticancer Activity

The cytotoxicity of various naphtho[1,2-e][1,3]oxazine derivatives was assessed using different cancer cell lines. Notably:

CompoundCancer TypeEffectiveness
3eBreastHigh
7eLungHigh
3cColonModerate

These results indicate that certain derivatives can inhibit cell proliferation effectively in cancer models .

The biological activities of these compounds may be attributed to their ability to interact with specific biological targets within the cells. For instance, some studies suggest that oxazine derivatives may act as modulators of certain receptors or enzymes involved in cellular signaling pathways related to growth and proliferation .

Case Studies

Several studies have documented the synthesis and biological evaluation of naphtho[1,2-e][1,3]oxazines:

  • Study A : Investigated the antibacterial effects of synthesized naphtho[1,2-e][1,3]oxazines against a panel of bacterial strains. Results showed significant inhibition zones for specific compounds.
  • Study B : Focused on the anticancer properties of these compounds using MTT assays on various cancer cell lines. The study concluded that specific substitutions on the naphtho structure enhance cytotoxicity.

Q & A

Q. How are structure-activity relationships (SARs) established for antimicrobial naphthooxazines?

  • Methodological Answer : Substituent effects are mapped using Hammett σ constants. For example, 8-bromo derivatives with 3,4-dimethoxyphenyl groups exhibit enhanced activity (MIC = 8 µg/mL) due to increased lipophilicity (logP = 3.2) and membrane penetration, validated via time-kill assays and SEM imaging of bacterial cell wall disruption .

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